methyl 4-[(3-bromobenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(3-bromobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H12BrNO3 It is a derivative of benzoic acid and contains both bromine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-bromobenzoyl)amino]benzoate typically involves the reaction of 3-bromobenzoyl chloride with methyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
Methyl 4-[(3-bromobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which methyl 4-[(3-bromobenzoyl)amino]benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-bromobenzoate: Similar structure but lacks the benzoyl group.
Methyl 4-bromobenzoate: Contains the bromine and ester groups but lacks the amino group.
Methyl 4-aminobenzoate: Contains the amino and ester groups but lacks the bromine atom.
Uniqueness
Methyl 4-[(3-bromobenzoyl)amino]benzoate is unique due to the presence of both the bromine atom and the benzoyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(3-bromobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXTWGUWDGQUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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